N-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
Description
N-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic compound featuring a benzodioxole moiety linked to a methylpiperazine core via a carboxamide bridge and a tosyl (p-toluenesulfonyl) group. The tosyl group enhances solubility and modulates electronic properties. Its synthesis likely involves multi-step reactions, including amide coupling and sulfonylation, as inferred from related compounds in the literature .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S/c1-17-3-6-19(7-4-17)34(30,31)27(23(29)26-11-9-25(2)10-12-26)15-22(28)24-14-18-5-8-20-21(13-18)33-16-32-20/h3-8,13H,9-12,14-16H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHCBGPDBUTTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-ylmethyl structure have been evaluated for their antitumor activities against hela, a549 and mcf-7 cell lines.
Mode of Action
It is suggested that similar compounds could induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that it may interfere with the pathways regulating cell growth and division.
Result of Action
The compound’s action results in potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines. This suggests that the compound has a significant antitumor effect.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules. For instance, compounds containing a benzodioxol group have been found to exhibit antitumor activities against certain cell lines.
Cellular Effects
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide may have significant effects on cellular processes. For instance, similar compounds have been shown to induce apoptosis and cause cell cycle arrests in certain cancer cell lines
Biological Activity
N-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, target pathways, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N4O4S, with a molecular weight of approximately 456.54 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, which is known to contribute to various biological activities, particularly in anticancer research.
Target of Action
Similar compounds containing the benzo[d][1,3]dioxole moiety have demonstrated significant antitumor activities against various human cancer cell lines. The primary mechanisms include:
- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It causes cell cycle arrest at the S-phase and G2/M-phase, which are critical checkpoints in cell division.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that the compound may interact with key biochemical pathways involved in cell growth and division. Notably, it may influence pathways related to:
- p53 Activation : A tumor suppressor protein that plays a crucial role in regulating the cell cycle and inducing apoptosis.
- MAPK Pathway : Involved in signaling pathways that control various cellular processes including proliferation and differentiation.
Biological Activity Data
Research has demonstrated that this compound exhibits potent growth inhibition properties. The following table summarizes its biological activity against different cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa | < 5 | Induces apoptosis |
| MCF-7 | < 5 | Cell cycle arrest |
| A549 | < 5 | Growth inhibition |
| PC3 | < 5 | Induces apoptosis |
Case Studies
Several studies have investigated the effects of this compound on cancer cells:
- Study on HeLa Cells : Research indicated that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and morphological changes typical of apoptotic cells.
- MCF-7 Breast Cancer Model : The compound was found to effectively inhibit cell proliferation and induce G2/M phase arrest, suggesting its potential use in breast cancer therapy.
- A549 Lung Cancer Study : In vitro studies showed that the compound inhibited the growth of A549 cells significantly at low concentrations, indicating its potential as a therapeutic agent for lung cancer.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogues
Key Observations:
Benzodioxole Positioning : The target compound and analogues like D14 and C26 share the benzodioxolemethyl group but differ in the substituents on the piperazine or acetamide moieties. For example, D14 replaces the piperazine with a dienamide chain, while C26 introduces a bromothiophene group .
Functional Group Impact :
- Tosyl Group (Target Compound): Enhances steric bulk and electronic effects compared to analogues like 27k (nitroimidazole) or IId-05 (nitrohydrazine).
- Piperazine Modifications: The target’s 4-methyl-N-tosylpiperazine differs from the 3-phenylpropenyl piperazine in , which may influence receptor binding .
Synthetic Efficiency : Yields vary significantly; IId-05 achieves 87% yield via nitrohydrazine coupling, whereas D14 and D20 () show lower yields (13.7–24.8%), likely due to steric challenges in dienamide synthesis .
Pharmacophore Comparison
Table 2: Pharmacophoric Features and Bioactivity Trends
Key Insights:
- Sulfonamide vs. Nitro Groups : The target’s tosyl group improves aqueous solubility compared to nitro-containing analogues like 27k, which rely on polar nitroimidazole but may exhibit lower bioavailability .
- Piperazine Flexibility : The piperazine in the target compound allows for diverse interactions, contrasting with the rigid pyrrolidine in ABT-627 () .
Spectroscopic and Analytical Data
Table 3: NMR and HRMS Trends
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
